5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide
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Overview
Description
5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Furan Ring: The furan-2-carboxylic acid can be synthesized via the Paal-Knorr synthesis or other cyclization methods.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a reaction with a suitable sulfonamide derivative.
Attachment of the Benzo[d][1,3]dioxol-5-ylmethyl Group: This step involves the reaction of the intermediate with benzo[d][1,3]dioxole-5-carbaldehyde under reductive amination conditions.
Chlorobenzyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the nitro groups if present in intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorobenzyl and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules, potentially serving as a probe or inhibitor in biochemical assays.
Medicine
Medicinally, 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would be those relevant to the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-methylbenzyl)furan-2-carboxamide
- 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-fluorobenzyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide may exhibit unique properties due to the presence of the 2-chlorobenzyl group, which can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[(2-chlorophenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c21-15-4-2-1-3-14(15)11-22-20(24)17-7-8-19(29-17)30(25,26)23-10-13-5-6-16-18(9-13)28-12-27-16/h1-9,23H,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIGVPMMUZSAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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